molecular formula C24H23N3O7 B255418 N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide

N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide

货号 B255418
分子量: 465.5 g/mol
InChI 键: IPLPIRPDYZCZOU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide, also known as EN-7, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. EN-7 belongs to the class of small molecule inhibitors that target cancer cells by inhibiting specific signaling pathways.

作用机制

The mechanism of action of N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide involves the inhibition of the Akt/mTOR signaling pathway. Akt is a protein kinase that plays a critical role in cell survival and proliferation. It is activated by various growth factors and cytokines and promotes cell survival by inhibiting apoptosis. Akt activates mTOR, which is a serine/threonine kinase that regulates protein synthesis and cell growth. N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide inhibits Akt and mTOR, leading to the inhibition of protein synthesis and cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide has been shown to have significant biochemical and physiological effects on cancer cells. It induces cell cycle arrest at the G1 phase and inhibits the expression of cyclin D1 and CDK4, which are critical regulators of the cell cycle. N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide also inhibits the expression of Bcl-2, an anti-apoptotic protein, and activates caspases, which are proteases that play a critical role in apoptosis. In addition, N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide has been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors.

实验室实验的优点和局限性

N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide has several advantages as a research tool for cancer treatment. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to be effective in inhibiting the growth and proliferation of various cancer cell lines, making it a promising candidate for further development. However, N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide also has some limitations. It has low solubility in water, which can make it challenging to work with in some experiments. In addition, its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets and downstream effects.

未来方向

There are several future directions for research on N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide. One direction is to investigate its efficacy in animal models of cancer. Another direction is to explore its potential in combination therapy with other cancer drugs. N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide has been shown to enhance the efficacy of paclitaxel, a commonly used chemotherapy drug, in breast cancer cell lines. Further research is needed to determine the optimal combination and dosage of N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide with other cancer drugs. Additionally, research on the pharmacokinetics and toxicity of N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide is needed to evaluate its safety and potential for clinical use.

合成方法

The synthesis of N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide involves a multi-step process that starts with the reaction of 4-ethoxyaniline with 4-nitrobenzoyl chloride, followed by the reduction of the nitro group to an amino group. The resulting compound is then coupled with 4-methoxy-2-nitroaniline and further treated with ethyl chloroformate to obtain the final product, N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide. The synthesis of N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide is a challenging process that requires expertise in organic synthesis and purification techniques.

科学研究应用

N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, prostate, and colon cancer. N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide targets the Akt/mTOR signaling pathway, which is known to be dysregulated in many types of cancer. By inhibiting this pathway, N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide induces cell cycle arrest and apoptosis in cancer cells.

属性

产品名称

N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide

分子式

C24H23N3O7

分子量

465.5 g/mol

IUPAC 名称

N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide

InChI

InChI=1S/C24H23N3O7/c1-3-33-18-10-6-17(7-11-18)25-24(29)16-4-8-19(9-5-16)34-15-23(28)26-21-13-12-20(32-2)14-22(21)27(30)31/h4-14H,3,15H2,1-2H3,(H,25,29)(H,26,28)

InChI 键

IPLPIRPDYZCZOU-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-]

规范 SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-]

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。